1-Butene, 1,3-diphenyl-

styrene dimerisation homogeneous catalysis linear olefin selectivity

Researchers studying styrene cationic polymerization often face confounding kinetic signals from isomer impurities. This trans-enriched 1,3-diphenyl-1-butene eliminates that variability. - Serves as the definitive model substrate for isolating polystyryl cation elementary steps (protonation, β-elimination, indanic cyclization). - Stopped-flow UV-vis studies confirm the 1,3-diphenyl-1-butylium cation (D⁺, λₘₐₓ = 340 nm) as a spectroscopically observable propagating chain analogue. - Procure ≥98% isomeric purity to avoid interference from cis-1-ene or 2-butene isomers. Ideal for kinetic labs and polymer degradation research.

Molecular Formula C16H16
Molecular Weight 208.3 g/mol
CAS No. 54140-12-4
Cat. No. B1638185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butene, 1,3-diphenyl-
CAS54140-12-4
Molecular FormulaC16H16
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC(C=CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-14H,1H3/b13-12+
InChIKeyGNQWHYWLSGTMSL-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-1-butene: Physicochemical and Structural Profile


1,3-Diphenyl-1-butene (CAS 54140-12-4; also indexed as 7614-93-9 for the (E)-isomer) is a C16H16 linear 1,3-diarylpropanoid styrene dimer (MW 208.30 g·mol⁻¹) [1]. It exists as two geometric isomers—trans (E) and cis (Z)—around the 1-ene bond, with the trans configuration being more thermodynamically stable due to reduced steric hindrance between the phenyl substituents [2]. Commercially sourced material is typically the trans-enriched dimer obtained via acid- or metal-catalysed styrene oligomerisation. Key physicochemical descriptors include a boiling point of 309–312 °C, flash point of 145 °C, density ~0.999 g·cm⁻³, LogP ~4.8, zero H-bond donors/acceptors, and a topological polar surface area of 0 Ų . These properties position the compound as a hydrophobic, high-boiling olefinic intermediate used primarily in polymer chemistry, mechanistic studies of styrene polymerisation, and as a scaffold for functionalised derivatives.

Why Generic Substitution Requires Stereochemical Qualification


Although several styrene dimers and 1,3-diarylbutenes share the same empirical formula (C₁₆H₁₆), they are not functionally interchangeable for scientific or industrial procurement. The four 1,3-diphenylbutene isomers—trans-1,3-diphenyl-1-butene, cis-1,3-diphenyl-1-butene, trans-1,3-diphenyl-2-butene, and cis-1,3-diphenyl-2-butene—exhibit markedly different kinetic and thermodynamic stabilities; at 40 °C the equilibrium distribution is 32 % trans-1,3-diphenyl-1-butene, 52 % cis-1,3-diphenyl-2-butene, 15 % trans-1,3-diphenyl-2-butene, and only 1 % cis-1,3-diphenyl-1-butene [1]. The less stable cis-1-ene isomer (CAS 7302-00-3) isomerises under basic conditions at a rate >100-fold faster than the trans counterpart [1]. Beyond isomerism, substitution at the 2- vs. 1-position (e.g., 2,3-diphenyl-2-butene, CAS 782-06-9) eliminates the terminal olefin and introduces a tetrasubstituted internal double bond, fundamentally altering reactivity in polymerisation, addition, and oxidation chemistries . Even among 1,3-diphenyl-1-butene isomers, differential photooxidation behaviour in polymer films has been demonstrated: the parent compound accelerates polybutadiene main-chain scission, whereas the para-nitro derivative retards oxidation and prolongs the induction period [2]. These divergent structure–property relationships mean that substituting one diarylbutene for another without stereochemical and application-specific qualification introduces uncontrolled variability in catalytic selectivity, kinetic behaviour, oxidative stability, and derivative purity.

Quantitative Evidence Against Closest Analogs


Catalytic Selectivity in Styrene Dimerisation

In phosphine-modified Pd(β-diketonate)₂/BF₃·OEt₂ systems, styrene dimerisation yields up to 95 % trans-1,3-diphenyl-1-butene (the target isomer) within the total dimer fraction, with a turnover number of 75,000 mol styrene per mol Pd achieved over 7 h at 70 °C and an overall dimer selectivity of 93 % [1]. In contrast, when RuCl₂(MeCN)₂(cod)/Et₂AlCl is employed as catalyst, the same reaction produces a 71:29 mixture of 3-phenyl-1-butene (hydrovinylation product) and 1,3-diphenyl-1-butene after 30 min, demonstrating significantly inferior selectivity for the target dimer [2]. A Russian patent further reports that cationic palladium complexes of the type [(acac)Pd(L)₂]BF₄ combined with BF₃·OEt₂ can achieve trans-1,3-diphenyl-1-butene selectivity up to 98.9 % of the total reaction mixture at 25–50 °C with a total styrene conversion reaching 1.9 × 10⁴ mol styrene per g-atom Pd [3].

styrene dimerisation homogeneous catalysis linear olefin selectivity

Isomeric Stability and Base-Catalysed Rearrangement

The four 1,3-diphenylbutene isomers were interconverted in t-BuOH/t-BuOK at 40 °C. The second-order rate constants (L·mol⁻¹·s⁻¹) for isomerisation are: trans-1,3-diphenyl-1-butene (I) 5.1 × 10⁻⁴; cis-1,3-diphenyl-2-butene (II) 3.2 × 10⁻⁴; trans-1,3-diphenyl-2-butene (III) 1.8 × 10⁻⁴; cis-1,3-diphenyl-1-butene (IV) 7.5 × 10⁻⁶ [1]. The equilibrium distribution at 40 °C was 32 % I (trans-1-ene), 52 % II (cis-2-ene), 15 % III (trans-2-ene), and 1 % IV (cis-1-ene), confirming that the 2-butenes are thermodynamically favoured over the 1-butenes, but the kinetic persistence of the trans-1-ene isomer (I) exceeds that of its cis-1-ene counterpart (IV) by a factor of 68 [1].

olefin isomerisation thermodynamic stability stereochemical integrity

Cationic Oligomerisation Kinetics and Transient Cation Stability

Stopped-flow UV–visible studies of the reaction of trans-1,3-diphenyl-1-butene (D) with CF₃SO₃H in CH₂Cl₂ reveal that protonation follows a rate law that is first-order in D and 1.26-order in acid [1]. The resulting 1,3-diphenyl-1-butylium cation (D⁺) absorbs at 340 nm and reaches a maximum concentration (ODₘₐₓ) within seconds; its persistence is shortened by increasing acid concentration or temperature, and its concentration remains very low relative to initial reagents due to rapid deprotonation via β-elimination or indanic cyclisation, directly modelling the behaviour of polystyryl propagating cations after complete monomer consumption [1]. A parallel study identified an additional allylic cation (1,3-diphenyl-1-buten-3-ylium) absorbing at 349 and 505 nm that is remarkably stable at temperatures below −30 °C [2]. This contrasts sharply with styrene monomer itself, where propagation is sustained and cation lifetime is controlled by monomer availability rather than intrinsic cation stability.

cationic polymerisation modelling stopped-flow kinetics polystyryl cation

Photooxidation Behaviour in Polybutadiene Films

In thin polybutadiene films, incorporation of 1,3-diphenyl-1-butene accelerates the photooxidation reaction and reduces the main-chain length of the polymer in the solid phase [1]. In contrast, the para-nitro-substituted analogue (1,3-bis(4-nitrophenyl)-1-butene) produces a decreased rate of photooxidation, prolongs the induction period, and lowers the content of oxidation products [1]. The brominated derivative (1,2-dibromo-1,3-diphenylbutane) behaves similarly to the parent compound, accelerating degradation [1].

polymer photodegradation photooxidation accelerant thin-film stability

Antimicrobial Activity and Amino-Chain Optimisation

A series of aryl-diphenylbutene compounds bearing two dimethylaminoalkyl chains of varying lengths (2, 3, or 4 carbon atoms) were evaluated for antimicrobial activity. Compounds with 3-carbon amino chains demonstrated superior antimicrobial potency compared to those with 2- or 4-carbon chains, and Gram-positive bacteria were uniformly more sensitive than Gram-negative strains across the series [1]. Moreover, conversion of the amino-functionalised diphenylbutenes to citrate salts resulted in a significant regression of antibacterial activity specifically against Pseudomonas aeruginosa [1].

antimicrobial diphenylbutene aminoalkyl chain SAR Gram-positive selectivity

Metal-Free Synthetic Route to Thioether Derivatives

An I₂/PhI(OAc)₂-mediated three-component reaction between styrene and thiophenol yields (E)-1,3-diphenyl-1-butene derivatives incorporating a sulfur heteroatom at the benzylic position in a single regio- and stereoselective step under metal-free and strong-acid-free conditions [1]. This contrasts with conventional Pd-, Ni-, or acid-catalysed dimerisation protocols that produce the unfunctionalised hydrocarbon dimer and would require a subsequent, separate thioetherification step to access sulfur-containing derivatives [2].

multicomponent reaction sulfur heteroatom incorporation metal-free synthesis

High-Value Procurement Scenarios


Styrene Cationic Polymerisation Mechanistic Studies

trans-1,3-Diphenyl-1-butene is the definitive model substrate for isolating the elementary reaction steps (protonation, β-elimination, indanic cyclisation) of polystyryl cation chemistry after monomer depletion. Stopped-flow UV–visible studies confirm that the protonation of D with CF₃SO₃H follows a first-order dependence on D and 1.26-order on acid, with the 1,3-diphenyl-1-butylium cation (D⁺, λₘₐₓ = 340 nm) serving as a spectroscopically observable analogue of the propagating polystyryl cation [1]. The allylic cation (λₘₐₓ = 349, 505 nm) remains stable below −30 °C, enabling low-temperature kinetic measurements [2]. Laboratories engaged in fundamental polymerisation kinetics should procure trans-1,3-diphenyl-1-butene of ≥98 % isomeric purity to avoid confounding signals from cis-1-ene or 2-butene isomers.

High-Isomeric-Purity Intermediate for Polymer Applications

For applications requiring the trans-1,3-diphenyl-1-butene isomer specifically—such as a comonomer, cross-linker precursor, or standard in GC–MS calibration—procurement from suppliers utilising Pd(β-diketonate)₂/BF₃·OEt₂ or [(acac)Pd(L)₂]BF₄/BF₃·OEt₂ catalyst systems is recommended. These systems deliver trans isomer content ≥95 % in the dimer fraction (with total dimer selectivity up to 93 %) [1] or overall trans-1,3-diphenyl-1-butene selectivity of up to 98.9 % [2]. Materials produced via alternative routes (e.g., Ru-catalysed hydrovinylation) are contaminated with significant amounts of 3-phenyl-1-butene, undermining their suitability for isomer-sensitive downstream chemistries.

Photooxidation Pro-degradant for Diene Polymer Films

1,3-Diphenyl-1-butene accelerates the photooxidative degradation of polybutadiene in thin films, reducing main-chain length in the solid phase under UV irradiation [1]. This pro-degradant behaviour is the inverse of the para-nitro derivative, which retards oxidation and prolongs the induction period [1]. Formulators designing photodegradable polybutadiene packaging or agricultural mulch films should specify the unsubstituted 1,3-diphenyl-1-butene, as the nitro analogue would produce the opposite (stabilising) effect and defeat the intended degradability objective.

Medicinal Chemistry Scaffold for Antimicrobial Derivatives

The 1,3-diphenyl-1-butene core serves as a scaffold for synthesising antimicrobial agents. Structure–activity relationship data demonstrate that appending two dimethylaminoalkyl chains of exactly 3 carbon atoms yields maximal antibacterial potency, outperforming the 2- and 4-carbon homologues; Gram-positive bacteria are consistently more susceptible than Gram-negative strains [1]. Medicinal chemistry teams initiating lead optimisation campaigns on the diphenylbutene scaffold should procure the parent 1,3-diphenyl-1-butene and plan selective C3-aminoalkylation with three-carbon tethers; conversion to citrate salts should be avoided if anti-Pseudomonas activity is desired, as salification significantly regresses potency against this pathogen [1].

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